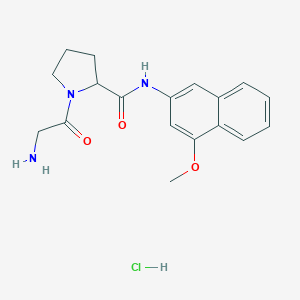
Gly-Pro 4-methoxy-beta-naphthylamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a pyrrolidine ring, an aminoacetyl group, and a methoxynaphthalene moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Aminoacetyl Group: The aminoacetyl group can be introduced via an acylation reaction using an appropriate acylating agent.
Attachment of the Methoxynaphthalene Moiety: The methoxynaphthalene moiety can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions: 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
作用機序
The mechanism of action of 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
類似化合物との比較
- 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide
- 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrobromide
Uniqueness:
- The presence of the hydrochloride salt form can enhance the compound’s solubility and stability.
- The specific arrangement of functional groups may confer unique biological activity or chemical reactivity.
特性
CAS番号 |
100929-90-6 |
|---|---|
分子式 |
C18H22ClN3O3 |
分子量 |
363.8 g/mol |
IUPAC名 |
(2S)-1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H21N3O3.ClH/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19;/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23);1H/t15-;/m0./s1 |
InChIキー |
IYLMARVOIYCGET-RSAXXLAASA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN.Cl |
異性体SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CN.Cl |
正規SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN.Cl |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















